![molecular formula C17H36O8 B14354332 7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane CAS No. 91848-80-5](/img/structure/B14354332.png)
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane is an organic compound known for its unique structure and properties. It is a colorless liquid with a slight ether-like odor and is often used as a solvent in various chemical reactions due to its high boiling point and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane typically involves the reaction of dimethyl ether with ethylene oxide over an acid catalyst. This reaction forms the desired compound through a series of etherification steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane is widely used in scientific research due to its versatility:
Chemistry: As a solvent in Grignard reactions, metal hydride reductions, and hydroboration reactions.
Biology: Used in the preparation of biological samples for analysis.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property makes it useful in reactions involving alkali metal reagents, where it enhances the reactivity of the metal ions by stabilizing them in solution .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) ether:
Tetraethylene glycol dimethyl ether:
Uniqueness
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane is unique due to its specific molecular structure, which provides a balance between solubility, stability, and reactivity. This makes it particularly valuable in specialized chemical reactions and industrial applications .
Properties
CAS No. |
91848-80-5 |
|---|---|
Molecular Formula |
C17H36O8 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,3-bis(2-methoxyethoxy)-2,2-bis(2-methoxyethoxymethyl)propane |
InChI |
InChI=1S/C17H36O8/c1-18-5-9-22-13-17(14-23-10-6-19-2,15-24-11-7-20-3)16-25-12-8-21-4/h5-16H2,1-4H3 |
InChI Key |
PAKLURLRHPGBSJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(COCCOC)(COCCOC)COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
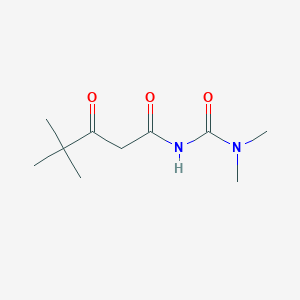
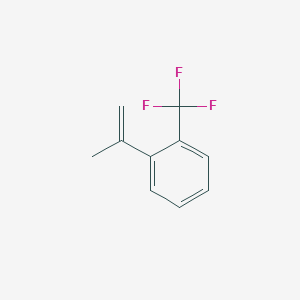
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
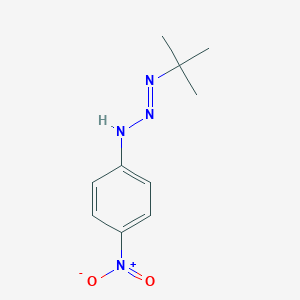
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
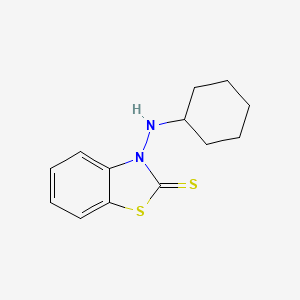
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
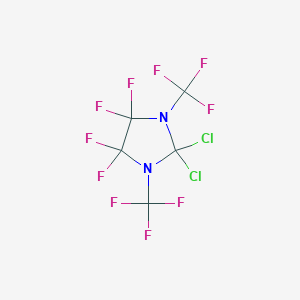
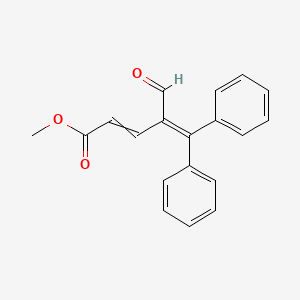
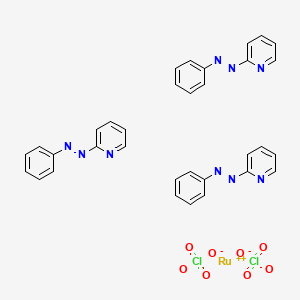
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
